4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
Overview
Description
Pyridinium salts are known for their structural diversity and presence in many natural products and bioactive pharmaceuticals . This compound, in particular, features a dimethylamino group and a triphenylmethyl group attached to the pyridinium ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride typically involves the reaction of 4-(Dimethylamino)pyridine with triphenylmethyl chloride in the presence of a suitable solvent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
4-(Dimethylamino)pyridine+Triphenylmethyl chloride→4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride
The reaction is typically conducted at room temperature, and the product is isolated by precipitation or crystallization from the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the dimethylamino group.
Catalytic Reactions: It can act as a catalyst in certain organic transformations, similar to other pyridinium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 4-(Dimethylamino)-1-(triphenylmethyl)pyridinol, while oxidation with hydrogen peroxide could produce N-oxide derivatives .
Scientific Research Applications
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and rearrangements.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride involves its interaction with molecular targets through its pyridinium ring and substituents. The compound can act as a nucleophilic catalyst, facilitating various organic transformations by stabilizing transition states and intermediates. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
Triphenylmethyl Chloride: Used in the protection of hydroxyl groups in organic synthesis.
N-Methyl-4-pyridinium Salts: Known for their applications in catalysis and as intermediates in organic synthesis.
Uniqueness
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride is unique due to the combination of the dimethylamino group and the triphenylmethyl group on the pyridinium ring. This structural arrangement imparts distinct chemical properties, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-1-tritylpyridin-1-ium-4-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N2.ClH/c1-27(2)25-18-20-28(21-19-25)26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-21H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZHJIVCTBHAJE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449030 | |
Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78646-25-0 | |
Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride (contains 5% Dichloromethane at maximum) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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